molecular formula C26H15NO2 B404047 8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B404047
M. Wt: 373.4g/mol
InChI Key: WSWDLQJTBLXSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound with a unique structure that combines phenyl, aza-indeno, and phenanthrenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylhydrazine and an appropriate diketone, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-hydroxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl, aza-indeno, and phenanthrenone moieties makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H15NO2

Molecular Weight

373.4g/mol

IUPAC Name

11-(3-hydroxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one

InChI

InChI=1S/C26H15NO2/c28-17-8-5-7-16(14-17)25-24-23(19-10-3-4-11-20(19)26(24)29)22-18-9-2-1-6-15(18)12-13-21(22)27-25/h1-14,28H

InChI Key

WSWDLQJTBLXSGW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC(=CC=C5)O)C(=O)C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC(=CC=C5)O)C(=O)C6=CC=CC=C64

Origin of Product

United States

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